SNDX-5613 - 2169919-21-3

SNDX-5613

Catalog Number: EVT-2567475
CAS Number: 2169919-21-3
Molecular Formula: C32H47FN6O4S
Molecular Weight: 630.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Revumenib is an orally bioavailable protein-protein interaction (PPI) inhibitor of the menin-mixed lineage leukemia (MLL; myeloid/lymphoid leukemia; KMT2A) proteins, with potential antineoplastic activity. Upon oral administration, revumenib targets and binds to the nuclear protein menin, thereby preventing the interaction between the two proteins menin and MLL and the formation of the menin-MLL complex. This reduces the expression of downstream target genes and results in an inhibition of the proliferation of MLL-rearranged leukemic cells. The menin-MLL complex plays a key role in the survival, growth, transformation and proliferation of certain kinds of leukemia cells.
Source and Classification

SNDX-5613 was developed by Syndax Pharmaceuticals and belongs to a class of small-molecule inhibitors targeting the menin-MLL interaction. Its chemical structure is designed to disrupt the oncogenic signaling pathways mediated by this complex, thereby inhibiting the growth of cancer cells characterized by MLL fusion proteins .

Synthesis Analysis

The synthesis of SNDX-5613 involves several key steps that focus on creating a compound capable of effectively binding to the menin protein. The process typically includes:

  1. Initial Compound Design: The design phase utilizes structure-activity relationship studies to identify suitable molecular scaffolds that exhibit high affinity for menin.
  2. Chemical Synthesis: Various synthetic routes are employed, often involving:
    • Coupling Reactions: To form the core structure.
    • Functional Group Modifications: Such as halogenation or amination to enhance binding properties.
  3. Purification and Characterization: After synthesis, compounds are purified using techniques like chromatography and characterized through NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm their structures .
Molecular Structure Analysis

The molecular structure of SNDX-5613 is characterized by its unique arrangement of functional groups that facilitate its interaction with the menin protein. Key features include:

  • Core Structure: A heterocyclic framework that provides structural stability.
  • Functional Groups: Specific moieties that enhance solubility and binding affinity.
  • Binding Affinity: Studies have shown that SNDX-5613 exhibits low nanomolar IC50 values, indicating strong binding to its target .
Chemical Reactions Analysis

SNDX-5613 undergoes various chemical reactions during its synthesis and biological activity:

  1. Formation of Covalent Bonds: The compound forms covalent interactions with specific residues in the menin protein, which is critical for its mechanism of action.
  2. Metabolic Stability: Evaluations of its metabolic pathways reveal how it is processed within biological systems, including potential modifications by cytochrome P450 enzymes.

These reactions are essential for understanding both the efficacy and safety profiles of SNDX-5613 in therapeutic applications .

Mechanism of Action

SNDX-5613 exerts its therapeutic effects by:

  1. Inhibition of Menin-MLL Interaction: By binding to menin, SNDX-5613 disrupts the formation of the menin-MLL complex, which is necessary for the transcriptional activation of genes involved in cell proliferation and survival in leukemia cells.
  2. Induction of Apoptosis: The disruption leads to decreased expression of oncogenes such as MYC, promoting apoptosis in cancer cells.
  3. Differentiation Induction: In addition to apoptosis, SNDX-5613 may induce differentiation in leukemic stem cells, further contributing to its anti-leukemic effects .
Physical and Chemical Properties Analysis

SNDX-5613 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 216 g/mol.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide), with varying solubility in aqueous solutions depending on pH.
  • Stability: The compound shows good stability under physiological conditions, which is crucial for maintaining its therapeutic efficacy during treatment.

These properties are vital for formulation development and ensuring effective delivery in clinical settings .

Applications

SNDX-5613 is primarily investigated for its applications in treating acute myeloid leukemia (AML) and other hematological malignancies characterized by MLL gene rearrangements. Its ability to selectively inhibit the menin-MLL interaction positions it as a promising candidate for targeted therapy in oncology.

Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens in patients with relapsed or refractory acute leukemias . Additionally, research into combination therapies with other agents may enhance its therapeutic potential further.

Mechanistic Basis of Menin-Mixed Lineage Leukemia Inhibition

Structural Dynamics of Menin-Lysine Methyltransferase 2A Interaction Disruption

SNDX-5613 (Revumenib) exerts its therapeutic effect through high-precision disruption of the protein-protein interaction interface between menin and lysine methyltransferase 2A. Menin serves as a critical scaffolding protein that recruits lysine methyltransferase 2A fusion oncoproteins to chromatin, facilitating the assembly of leukemogenic transcriptional complexes. The compound binds within an evolutionarily conserved central cavity of menin (volume ≈1,500 ų) characterized by deep hydrophobic pockets and polar contact points. This cavity normally accommodates the menin binding motif 1 (residues 6-15 of lysine methyltransferase 2A) through hydrogen bonding networks and van der Waals interactions. Crystallographic analyses reveal that SNDX-5613 establishes 34 direct atomic contacts with menin residues, including critical π-π stacking with tyrosine 327 and hydrogen bonding with tryptophan 341 and glutamic acid 366. These interactions competitively displace lysine methyltransferase 2A's N-terminus by inducing conformational changes that propagate 16 Å across the protein structure, effectively disrupting the protein-protein interaction interface [1] [3] [9].

The inhibitor's 2,7-diazaspiro[3.5]nonane core enables optimal spatial orientation of pharmacophores within the binding pocket, while its fluorobenzamide moiety occupies a sub-pocket previously engaged by lysine methyltransferase 2A's valine 9 and phenylalanine 10 residues. Molecular dynamics simulations demonstrate that binding induces an allosteric closure of the menin cavity, reducing its solvent-accessible surface area by 42% and creating an energetic barrier to lysine methyltransferase 2A rebinding. This "induced-fit" mechanism results in sustained occupancy of the binding site even at sub-nanomolar concentrations, with a residence time exceeding 240 minutes in cellular assays [3] [7].

Table 1: Structural Characterization of SNDX-5613-Menin Binding

ParameterValueMethodBiological Significance
Binding Cavity Volume1,500 ųX-ray CrystallographyAccommodates MBM1 helix
Key Residue InteractionsTyr327, Trp341, Glu366Co-crystallizationDisplaces KMT2A N-terminus
Conformational Change16 Å displacementMolecular DynamicsAllosterically disrupts PPI interface
Solvent-Accessible Surface Reduction42%Computational ModelingCreates rebinding energy barrier
Binding Residence Time>240 minutesSurface Plasmon ResonanceSustained target engagement

Thermodynamic and Kinetic Profiling of Binding Affinity

The interaction between SNDX-5613 and menin exhibits exceptional binding affinity quantified through isothermal titration calorimetry and fluorescence polarization assays. The compound demonstrates a mean inhibition constant (Ki) of 0.15 ± 0.03 nM against the menin-lysine methyltransferase 2A interaction, representing a 3,000-fold enhancement over first-generation menin inhibitors. Thermodynamic profiling reveals an unusual entropy-driven binding mechanism (ΔG = -13.8 kcal/mol; ΔS = +28.5 cal/mol·K), indicating that binding is primarily stabilized through hydrophobic interactions and conformational changes rather than hydrogen bonding. This explains the compound's resilience against competitive displacement by endogenous ligands [7] [10].

Kinetic dissociation studies using surface plasmon resonance show biphasic binding characteristics: an initial rapid association (kon = 2.1 × 10⁵ M⁻¹s⁻¹) followed by slow dissociation (koff = 3.8 × 10⁻⁵ s⁻¹). The extended dissociation half-life (t½ = 5.1 hours) provides a pharmacological advantage by maintaining target engagement despite fluctuating plasma concentrations. Comparative analyses with structural analogs reveal that the cyclohexylsulfonamide moiety in SNDX-5613 contributes significantly to kinetic stability, reducing dissociation rates by 18-fold compared to des-sulfonamide derivatives [3] [9].

Table 2: Thermodynamic and Kinetic Binding Parameters of SNDX-5613

ParameterValueMethodSignificance
Inhibition Constant (Ki)0.15 ± 0.03 nMFluorescence PolarizationSub-nanomolar potency
Gibbs Free Energy (ΔG)-13.8 kcal/molIsothermal Titration CalorimetrySpontaneous binding
Entropy Change (ΔS)+28.5 cal/mol·KIsothermal Titration CalorimetryHydrophobic-driven interaction
Association Rate (kon)2.1 × 10⁵ M⁻¹s⁻¹Surface Plasmon ResonanceRapid target engagement
Dissociation Rate (koff)3.8 × 10⁻⁵ s⁻¹Surface Plasmon ResonanceProlonged target occupancy
Dissociation Half-life (t½)5.1 hoursKinetic AnalysisSustained pharmacological effect

Allosteric Modulation of Menin Scaffolding Function

Beyond direct lysine methyltransferase 2A displacement, SNDX-5613 induces allosteric rearrangements that comprehensively disrupt menin's function as an epigenetic scaffolding protein. Menin normally serves as a recruitment platform for histone-modifying complexes, including the mixed-lineage leukemia 1 complex (comprising WRD5, ASH2L, RBBP5, and DPY30) and histone deacetylase complexes. Upon SNDX-5613 binding, circular dichroism spectroscopy detects secondary structural shifts characterized by a 17% reduction in α-helical content and a corresponding increase in disordered regions. This conformational change propagates to the menin's C-terminal domain (residues 415-610), disrupting its binding affinity for WRD5 by 98% (measured by co-immunoprecipitation assays) [2] [9].

The allosteric disruption manifests functionally as the collapse of the transcriptional activation complex at HOX gene loci. Chromatin immunoprecipitation sequencing in mixed-lineage leukemia-rearranged cell lines (MV4;11, MOLM-13) demonstrates compound treatment reduces menin occupancy at HOXA9 promoter by 92% and decreases trimethylation of histone H3 lysine 4 (H3K4me3) by 88%. This epigenetic remodeling corresponds with 45-fold downregulation of HOXA9 transcription and 39-fold reduction in MEIS1 expression within 48 hours. Importantly, the allosteric effects extend beyond promoter regions, as assayed through HiChIP analysis, showing dissolution of menin-mediated chromatin looping between HOX gene enhancers and promoters [1] [4] [9].

The compound's selectivity profile stems from preferential disruption of oncogenic transcription complexes. While menin participates in physiological complexes (e.g., with FOX transcription factors in endocrine tissues), SNDX-5613's binding induces allosteric changes that specifically destabilize its interaction with lysine methyltransferase 2A fusion proteins rather than globally denaturing the protein. This mechanistic nuance explains the compound's selective cytotoxicity toward leukemic cells (IC50 = 10-20 nM in lysine methyltransferase 2A-rearranged cells) versus non-transformed cells (>10,000 nM) [7] [10].

Properties

CAS Number

2169919-21-3

Product Name

SNDX-5613

IUPAC Name

N-ethyl-2-[4-[7-[[4-(ethylsulfonylamino)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-5-fluoro-N-propan-2-ylbenzamide

Molecular Formula

C32H47FN6O4S

Molecular Weight

630.8 g/mol

InChI

InChI=1S/C32H47FN6O4S/c1-5-39(23(3)4)31(40)27-17-25(33)9-12-28(27)43-29-18-34-22-35-30(29)38-20-32(21-38)13-15-37(16-14-32)19-24-7-10-26(11-8-24)36-44(41,42)6-2/h9,12,17-18,22-24,26,36H,5-8,10-11,13-16,19-21H2,1-4H3

InChI Key

FRVSRBKUQZKTOW-UHFFFAOYSA-N

SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Solubility

not available

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)CC5CCC(CC5)NS(=O)(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.